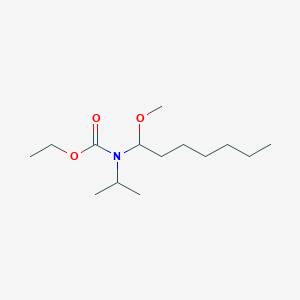
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate is a chemical compound with a molecular formula of C13H27NO3. This compound belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-methoxyheptyl)propan-2-ylcarbamate typically involves the reaction of 1-methoxyheptanol with isopropyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1-methoxyheptanol+isopropyl isocyanate→Ethyl (1-methoxyheptyl)propan-2-ylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield 1-methoxyheptanol and isopropylamine.
Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group, forming 1-hydroxyheptyl derivatives.
Substitution: The carbamate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 1-methoxyheptanol and isopropylamine.
Oxidation: 1-hydroxyheptyl derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl (1-methoxyheptyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Ethyl (1-methoxyheptyl)propan-2-ylcarbamate can be compared with other carbamate compounds, such as:
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the 1-methoxyheptyl group enhances its solubility and reactivity compared to simpler carbamates.
Similar Compounds
- Methyl carbamate : A simpler carbamate with a methyl group.
- Ethyl carbamate : Similar to this compound but lacks the methoxyheptyl group.
- Isopropyl carbamate : Contains an isopropyl group instead of the methoxyheptyl group.
Properties
CAS No. |
114649-24-0 |
|---|---|
Molecular Formula |
C14H29NO3 |
Molecular Weight |
259.38 g/mol |
IUPAC Name |
ethyl N-(1-methoxyheptyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C14H29NO3/c1-6-8-9-10-11-13(17-5)15(12(3)4)14(16)18-7-2/h12-13H,6-11H2,1-5H3 |
InChI Key |
IIQJCPIUHMGMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(N(C(C)C)C(=O)OCC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















